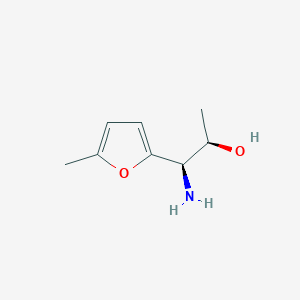

(1R,2R)-1-Amino-1-(5-methyl(2-furyl))propan-2-OL

Description

(1R,2R)-1-Amino-1-(5-methyl(2-furyl))propan-2-OL is a chiral amino alcohol featuring a 5-methyl-2-furyl substituent at the C1 position and a hydroxyl group at C2. Its molecular formula is C₈H₁₃NO₂, with a calculated molecular weight of 171.2 g/mol.

Properties

Molecular Formula |

C8H13NO2 |

|---|---|

Molecular Weight |

155.19 g/mol |

IUPAC Name |

(1R,2R)-1-amino-1-(5-methylfuran-2-yl)propan-2-ol |

InChI |

InChI=1S/C8H13NO2/c1-5-3-4-7(11-5)8(9)6(2)10/h3-4,6,8,10H,9H2,1-2H3/t6-,8-/m1/s1 |

InChI Key |

AYVBPBMGWNLYBA-HTRCEHHLSA-N |

Isomeric SMILES |

CC1=CC=C(O1)[C@@H]([C@@H](C)O)N |

Canonical SMILES |

CC1=CC=C(O1)C(C(C)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

Industrial Production:

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Used as a building block for more complex molecules.

Biology: Investigated for its potential biological activities (e.g., antimicrobial, antioxidant).

Medicine: Possible applications in drug design due to its unique structure.

Industry: Flavor and fragrance industry (due to its natural occurrence in essential oils).

Mechanism of Action

- The exact mechanism of action is not fully elucidated.

- It may interact with cellular receptors or enzymes, affecting various pathways.

- Further research is needed to understand its precise mode of action.

Comparison with Similar Compounds

Structural Analogs with Fluorophenyl Substituents

Fluorophenyl derivatives, such as (1R,2R)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL (CAS 1212909-65-3) and (1R,2R)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL (CAS 862594-16-9), replace the furyl group with fluorinated phenyl rings. Key differences include:

| Property | Target Compound (Furyl) | Fluorophenyl Analogs |

|---|---|---|

| Molecular Formula | C₈H₁₃NO₂ | C₁₀H₁₄FNO |

| Substituent | 5-Methyl-2-furyl | 2-Fluoro-4/5-methylphenyl |

| Molecular Weight | 171.2 g/mol | 183.2 g/mol |

| Key Features | Furyl (heteroaromatic) | Fluorophenyl (electron-withdrawing) |

- The phenyl ring’s rigidity may also alter conformational flexibility in biological systems .

Derivatives with Indolyloxy and Methoxy Groups

Compounds like (2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol () feature bulkier indolyloxy and methoxy substituents. These derivatives exhibit:

- Adrenoceptor Binding: Demonstrated α₁-, α₂-, and β₁-adrenoceptor affinity, highlighting the role of aromatic substituents in modulating receptor interactions.

- Structural Complexity : The indole moiety and methoxy groups increase molecular weight (C₂₅H₃₁N₃O₆) and hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility .

Ketone Derivatives with Furyl Substituents

3-(5-Methyl-2-furyl)-1-(p-tolyl)-2-propen-1-one () shares the 5-methyl-2-furyl group but replaces the amino alcohol with a ketone. Key contrasts include:

- Functional Groups: The ketone lacks hydrogen-bonding capacity compared to the amino alcohol, likely reducing interactions with polar biological targets.

- Structural Data: Crystallographic studies confirm planar geometry in the propen-1-one derivative, whereas the amino alcohol’s chiral centers introduce stereochemical complexity .

Stereochemical Considerations

The (1R,2R) configuration in the target compound and its fluorophenyl analogs is essential for enantioselective activity. For example, β-adrenergic antagonists like propranolol rely on specific stereochemistry for efficacy, suggesting analogous structure-activity relationships in these compounds .

Biological Activity

(1R,2R)-1-Amino-1-(5-methyl(2-furyl))propan-2-OL, also known by its CAS number 1336844-90-6, is a chiral amino alcohol that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a furan ring and an amino group, suggesting possible interactions with various biological targets.

- Molecular Formula : C8H13NO2

- Molecular Weight : 155.19 g/mol

- CAS Number : 1336844-90-6

Biological Activities

Research into the biological activity of (1R,2R)-1-Amino-1-(5-methyl(2-furyl))propan-2-OL has indicated several potential pharmacological effects:

1. Antitumor Activity

Studies have demonstrated that compounds with similar structures can exhibit significant antitumor properties. For instance, derivatives of furan-containing amino acids have shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and modulation of signaling pathways such as AKT and ERK .

2. Neuroprotective Effects

The neuroprotective potential of amino alcohols has been explored in several studies. Compounds structurally related to (1R,2R)-1-Amino-1-(5-methyl(2-furyl))propan-2-OL have been found to protect neuronal cells from oxidative stress and excitotoxicity, suggesting that this compound may also possess similar protective effects .

3. Modulation of Ion Channels

Recent research has indicated that certain furan derivatives can modulate ion channels, particularly TRPV channels. The structure-activity relationship (SAR) studies suggest that the presence of specific functional groups is crucial for enhancing the selectivity and potency of these compounds as TRPV4 antagonists .

Case Study 1: Antitumor Efficacy

In a study examining various furan derivatives, (1R,2R)-1-Amino-1-(5-methyl(2-furyl))propan-2-OL was tested against human cervical carcinoma cells (HeLa) and lung carcinoma cells (A549). The results showed that at concentrations of 5 µM and above, the compound significantly inhibited cell proliferation without causing cytotoxic effects at lower concentrations .

Case Study 2: Neuroprotection in Animal Models

Animal studies involving models of neurodegeneration have shown that compounds similar to (1R,2R)-1-Amino-1-(5-methyl(2-furyl))propan-2-OL can reduce markers of oxidative stress in brain tissue. These findings support the hypothesis that this compound could be developed as a therapeutic agent for neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of (1R,2R)-1-Amino-1-(5-methyl(2-furyl))propan-2-OL can be attributed to its structural features:

- The furan ring contributes to the compound's ability to interact with biological membranes.

- The amino group enhances solubility and facilitates interactions with biological receptors.

A comparative analysis of similar compounds reveals that modifications to the furan moiety or amino group can significantly alter biological activity, emphasizing the importance of SAR in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.